山梨酸,1-对甲苯酰肼

描述

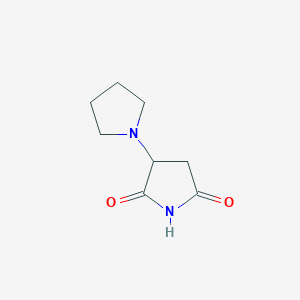

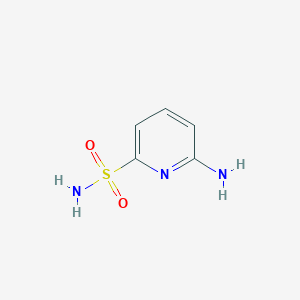

“Sorbic acid, 1-p-tolylhydrazide” is a compound with the molecular formula C13H16N2O . It is a type of compound that is used for reference standards, pharmacological research, and as inhibitors . It is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Physical And Chemical Properties Analysis

“Sorbic acid, 1-p-tolylhydrazide” is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of “Sorbic acid, 1-p-tolylhydrazide” specifically are not well-documented in the available resources.科学研究应用

1. 增强食品和饮料中的抗菌性能

山梨酸是一种广泛使用的食品防腐剂,当与甘油酯化时表现出增强的抗菌性能。这种改性提高了其在亲水性食品配方中的有效性,正如其对 S. griseus 和酿酒酵母等微生物的抑制作用增强所证明的 (Zappaterra 等人,2020)。

2. 对食品保鲜中酵母耐药性的影响

酿酒酵母中的蛋白质 Pdr12 受山梨酸诱导,尤其是在从变质食品中分离出的菌株中。这种诱导发生在各种环境中,包括商业软饮料中。然而,Pdr12p 的最大水平并不会导致对山梨酸获得耐药性,这表明其在酵母耐药机制中的复杂性 (Papadimitriou 等人,2007)。

3. 对食品加工中微生物生长的影响

山梨酸对各种微生物,包括细菌、酵母和丝状真菌,表现出选择性抑制作用。该特性在食品工业中得到利用,特别是在保鲜和发酵过程中,通过控制不同 pH 值下的微生物生长 (Bell 等人,1959)。

4. 在分析化合物的激发态中的应用

在环境科学中,山梨酸被用作探针来量化有机化合物的激发态。该方法允许评估复杂混合物(如天然有机物)中三重态的形成速率、清除速率和稳态浓度,而不需要了解它们的光学性质 (Grebel 等人,2011)。

5. 研究其在食品中的遗传毒性

在典型的食品加工条件下形成的山梨酸环状衍生物被分析其潜在的诱变特性。涉及 Ames 试验和使用 HeLa 细胞和质粒 DNA 的遗传毒性研究表明,这些衍生物不具有诱变或遗传毒性活性,强调了山梨酸在加工食品中的安全性 (Ferrand 等人,2000)。

6. 在聚乙烯食品包装中的使用

源自山梨酸的山梨酐用于食品包装的聚乙烯薄膜中。这种应用展示了对真菌生长的抑制,从而提高了包装食品的保鲜质量 (Weng 和 Chen,1997)。

7. 在细菌应激反应中的作用

山梨酸在枯草芽孢杆菌中诱导营养限制反应,影响细菌的转录谱。它触发细胞包膜和多重耐药基因的变化,表明细菌在山梨酸应激下的适应性 (van Melis 等人,2011)。

8. 与三重态有机物相互作用

作为三重态探针,山梨酸有助于了解与天然水体中激发态发色溶解有机物的反应性。该应用对于关注各种条件下有机物行为的环境研究至关重要 (Moor 等人,2019)。

未来方向

作用机制

Target of Action

The primary target of Sorbic acid, 1-p-tolylhydrazide is the plasma membrane H⁺-ATPase proton pump . This pump plays a crucial role in maintaining the pH balance within cells and is essential for various cellular processes.

Mode of Action

Sorbic acid, 1-p-tolylhydrazide interacts with its target by inhibiting the activity of the plasma membrane H⁺-ATPase proton pump . This inhibition disrupts the normal functioning of the pump, leading to changes in the pH balance within the cell.

Biochemical Pathways

The inhibition of the plasma membrane H⁺-ATPase proton pump affects various biochemical pathways. These pathways are responsible for maintaining the pH balance within cells and are crucial for cellular metabolism . The disruption of these pathways can lead to changes in cellular processes and can affect the overall functioning of the cell.

Pharmacokinetics

It is known that the compound is stable under certain conditions

Result of Action

The inhibition of the plasma membrane H⁺-ATPase proton pump by Sorbic acid, 1-p-tolylhydrazide leads to changes in the pH balance within the cell . This can affect various cellular processes and can lead to changes in the overall functioning of the cell.

Action Environment

The action of Sorbic acid, 1-p-tolylhydrazide can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity could be influenced by its lipophilic nature, which reduces its use in hydrophilic food formulations . Additionally, the compound’s stability can be affected by storage conditions .

属性

IUPAC Name |

(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3/b4-3+,6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUOGWMMHCFCBL-VNKDHWASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)N(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)

![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)